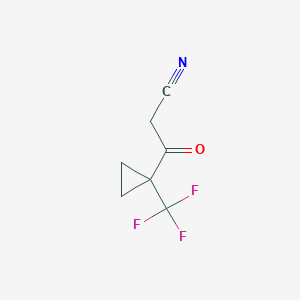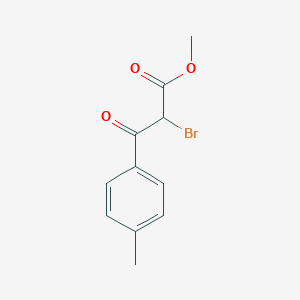
4-(2,3-dichloro-4-methoxyphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2,3-dichloro-4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H12Cl2O3 It is a derivative of butanoic acid, featuring a dichloromethoxyphenyl group attached to the butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichloro-4-methoxyphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichloro-4-methoxybenzene and butanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.
Reaction Steps: The process may involve multiple steps, including halogenation, esterification, and hydrolysis, to introduce the dichloromethoxyphenyl group onto the butanoic acid backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.
化学反応の分析
Types of Reactions
4-(2,3-dichloro-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
科学的研究の応用
4-(2,3-dichloro-4-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,3-dichloro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(4-methoxyphenyl)butanoic acid: Similar structure but lacks the dichloro substitution.
4-(4-chlorophenyl)butanoic acid: Contains a single chlorine atom instead of two.
4-(4-methoxyphenyl)butyric acid: Another related compound with a similar backbone.
Uniqueness
4-(2,3-dichloro-4-methoxyphenyl)butanoic acid is unique due to the presence of both dichloro and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H12Cl2O3 |
|---|---|
分子量 |
263.11 g/mol |
IUPAC名 |
4-(2,3-dichloro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H12Cl2O3/c1-16-8-6-5-7(10(12)11(8)13)3-2-4-9(14)15/h5-6H,2-4H2,1H3,(H,14,15) |
InChIキー |
CVLDEVWBWOMZMV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CCCC(=O)O)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-3-yn-1-yl]oxy}silane](/img/structure/B8612428.png)
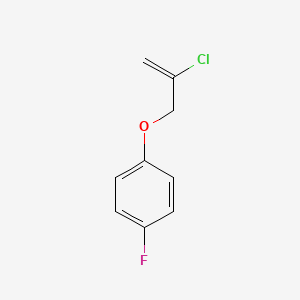



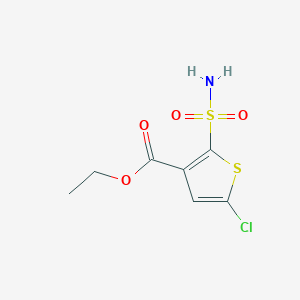

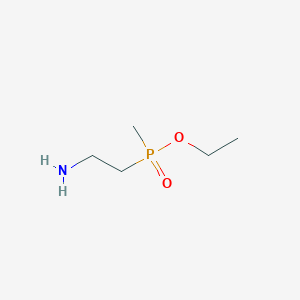



![Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate](/img/structure/B8612485.png)
